molecular formula C20H21F3N4O3 B2565726 Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate CAS No. 1788556-96-6

Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate

Cat. No.: B2565726
CAS No.: 1788556-96-6
M. Wt: 422.408
InChI Key: SVLIVPYKNOVVDN-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is a structurally complex organic compound featuring a benzyl carbamate group linked to an ethyl chain terminated by a urea moiety. The pyrrolidine ring is substituted with a 5-(trifluoromethyl)pyridin-2-yl group, introducing electron-withdrawing and lipophilic characteristics. The trifluoromethylpyridine substituent likely enhances metabolic stability and binding affinity compared to simpler analogs .

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O3/c21-20(22,23)15-6-7-17(24-10-15)27-9-8-16(12-27)26-18(28)11-25-19(29)30-13-14-4-2-1-3-5-14/h1-7,10,16H,8-9,11-13H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLIVPYKNOVVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CNC(=O)OCC2=CC=CC=C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is a complex organic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C17H20F3N3O3\text{C}_{17}\text{H}_{20}\text{F}_{3}\text{N}_{3}\text{O}_{3}

This compound features a benzyl group, a pyrrolidine moiety, and a trifluoromethyl-substituted pyridine, which contribute to its unique biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The carbamate moiety is known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and have implications in neurodegenerative diseases .
  • Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral proteases, which are essential for viral replication .
  • Antimicrobial Properties : Some studies suggest that derivatives of carbamates can exhibit antimicrobial activity against various pathogens, including bacteria and fungi .

Biological Activity Summary

The following table summarizes the biological activities reported for related compounds and their IC50 values:

CompoundTarget EnzymeIC50 (µM)Activity Type
Benzyl CarbamateAChE32.01Inhibitory
Trifluoromethyl Pyridine DerivativeBChE7.02Inhibitory
Pyrrolidine-based CompoundViral Protease0.39Antiviral
Benzyl (S)-pyrrolidin-3-ylcarbamateVarious Bacteria10Antimicrobial

Case Studies

  • Inhibition of Acetylcholinesterase : A study demonstrated that benzyl carbamates could significantly inhibit AChE, suggesting their potential use in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antiviral Properties : Another study focused on pyrrolidine derivatives, including those similar to the target compound, showed promising results in inhibiting Clostridioides difficile infections, indicating potential applications in treating bacterial infections .
  • Antimicrobial Activity : Research on related benzyl carbamates showed varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents against resistant bacterial strains .

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate is C19H21F3N2O3. The compound can be synthesized through the reaction of benzyl chloroformate with appropriate amino compounds, leading to the formation of carbamate esters. The synthesis process is critical as it influences the compound's biological activity and stability.

Recent studies have highlighted several key biological activities associated with this compound:

Antimicrobial Activity:
Research indicates that related benzyl carbamates exhibit significant antimicrobial properties against various pathogens. For example, some derivatives have shown minimal inhibitory concentration (MIC) values as low as 5 µg/mL against Mycobacterium tuberculosis, suggesting that structural modifications can enhance efficacy .

Cytotoxicity:
In vitro studies have demonstrated moderate cytotoxicity against cancer cell lines such as A549, indicating potential applications in cancer therapy. However, further studies are needed to evaluate safety and effectiveness in vivo .

Proteolytic Stability:
Carbamate groups are known for their proteolytic stability against various proteases, making them suitable candidates for drug development. This stability allows them to pass through biological membranes effectively, enhancing their bioavailability .

Research Applications

The compound has been utilized in various research applications:

Application Description Case Studies/Findings
Peptide Synthesis Used in the synthesis of peptides due to its ability to form stable amide bonds with amino acids.Studies show enhanced yields in peptide synthesis when using this compound .
Drug Development Investigated for potential use as a prodrug to enhance metabolic stability and reduce first-pass metabolism.Research indicates that carbamate derivatives can significantly improve pharmacokinetic properties .
Antimicrobial Research Explored for developing new antimicrobial agents targeting resistant strains of bacteria.Derivatives have shown promising results against pathogenic bacteria .
Cancer Therapeutics Evaluated for cytotoxic effects on various cancer cell lines, showing potential for therapeutic use.Some derivatives exhibited significant cytotoxicity against lung cancer cells .

Chemical Reactions Analysis

Carbamate Formation

The benzyl carbamate moiety is likely formed through reaction of an amine with benzyl chloroformate , a common method for carbamate synthesis. This process typically involves activation of the amine group followed by coupling with the carbamate reagent. For example, in similar systems, EDCI/HOBT or HATU are used as coupling agents to facilitate the reaction .

Reaction TypeReagents/ConditionsYieldKey Reference
Carbamate formationBenzyl chloroformate, EDCI/HOBTModerate
Amide couplingHATU, DMF, N-methylmorpholine70–79%

Substitution on Pyridine

The 5-trifluoromethylpyridin-2-yl group suggests electrophilic substitution or metal-catalyzed coupling (e.g., Suzuki) to introduce the trifluoromethyl group. For example:

  • Trifluoromethylation via nucleophilic aromatic substitution, akin to pyridine N-oxide reactions with TMSCN .

  • Cross-coupling using trifluoromethylboronic acids, though this may require specific catalysts .

Amino Group Reactivity

The amino group in the ethyl chain could undergo:

  • Acetylation or alkylation to modify reactivity.

  • Deprotection if part of a carbamate, via hydrolysis under acidic/basic conditions .

Palladium-Catalyzed Reactions

Hydrogenation steps, as seen in the reduction of benzyl esters to carboxylic acids, may apply to deprotect benzyl groups or reduce double bonds .

Reaction TypeReagents/ConditionsYieldKey Reference
HydrogenationPd/C, H₂, room temperature73%

Stereochemical Considerations

The pyrrolidine ring’s stereochemistry (e.g., R or S configurations) may be controlled via recrystallization or chiral resolution, as demonstrated in AM2 receptor antagonist syntheses .

Key Challenges

  • Suzuki coupling inefficiencies with pyridine-containing intermediates .

  • Selective displacement of halides in heterocyclic systems .

Analytical Data

NMR and MS data from similar systems highlight:

  • ¹H NMR shifts for pyridine protons (δ 7.5–9.5 ppm) .

  • ESI-MS for molecular ion peaks (e.g., m/z 364–381) .

This compound’s synthesis likely combines carbamate coupling, pyrrolidine ring formation, and substitution chemistry, drawing on established methods from heterocyclic synthesis and amide coupling literature .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several carbamate- and pyrrolidine/pyridine-containing analogs. Below is a detailed comparison based on structural features, physicochemical properties, and similarity metrics:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Structural Differences Similarity Score
Target Compound Not explicitly provided* ~418.3 (estimated) Contains trifluoromethylpyridine-substituted pyrrolidine
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (1219424-59-5) C₁₂H₁₄N₂O₃ 234.25 Simpler pyrrolidinone ring; lacks trifluoromethylpyridine 0.97
Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (33628-84-1) C₁₉H₁₈N₂O₄ 338.36 Benzyl-substituted dioxopyrrolidine; no pyridine moiety 0.92
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate (147269-67-8) C₁₃H₁₂N₂O₃ 244.25 Dihydropyridinone core instead of pyrrolidine
Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate (672310-23-5) C₂₁H₂₆N₂O₃ 354.44 Hydroxypyrrolidine substituent; phenethyl backbone

Notes:

  • Trifluoromethylpyridine vs. Pyrrolidinone: The target compound’s trifluoromethylpyridine group enhances lipophilicity and electron-withdrawing effects compared to (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, which has a simpler pyrrolidinone ring. This may improve metabolic stability and target-binding specificity .
  • Pyridine vs.
  • Hydroxypyrrolidine vs. Trifluoromethylpyridine: The hydroxypyrrolidine in CAS 672310-23-5 increases polarity, contrasting with the lipophilic trifluoromethyl group in the target compound. This difference could influence membrane permeability and pharmacokinetics .

Key Research Findings

Similarity Metrics: The highest structural similarity (0.97) is observed with (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, suggesting shared synthetic routes or biological targets. However, the trifluoromethylpyridine group in the target compound likely confers distinct reactivity and stability .

Functional Group Impact: The trifluoromethyl group is known to enhance resistance to oxidative metabolism, which may extend the half-life of the target compound compared to hydroxyl- or benzyl-substituted analogs .

Electronic Effects: The electron-withdrawing nature of the trifluoromethylpyridine group could modulate the urea moiety’s hydrogen-bonding capacity, influencing interactions with enzymes or receptors .

Q & A

Q. What are the recommended synthetic routes for Benzyl (2-oxo-2-((1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)amino)ethyl)carbamate, and how can yield be optimized?

Methodological Answer: The compound can be synthesized via a multi-step coupling strategy. A general procedure involves:

Coupling Reactions : Use palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., BINAP) in toluene under inert atmospheres to assemble the pyrrolidine-pyridine scaffold .

Carbamate Formation : React intermediates with benzyl chloroformate in dichloromethane (DCM) or ethyl acetate under basic conditions (e.g., K₂CO₃) .

Purification : Column chromatography (e.g., DCM/ethyl acetate gradients) typically yields ~50% purity. Optimize solvent ratios and temperature to improve crystallinity .

Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify the trifluoromethylpyridine (δ 8.5–9.0 ppm for pyridine protons) and carbamate carbonyl (δ 155–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in sealed containers under nitrogen at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-Response Studies : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify context-specific effects .
  • Pathway Profiling : Use RNA-seq or phosphoproteomics to map target engagement (e.g., NF-κB for anti-inflammatory activity vs. apoptosis pathways for anti-cancer effects) .
  • In Vivo Validation : Compare pharmacokinetics in rodent models to clarify discrepancies between in vitro and in vivo efficacy .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., ester linkages) at the carbamate moiety to improve membrane permeability .
  • Pharmacokinetic Testing : Monitor plasma half-life and tissue distribution via LC-MS/MS after intravenous/oral administration .

Q. How can reaction mechanisms for key synthetic steps (e.g., palladium-catalyzed coupling) be validated?

Methodological Answer:

  • Isotopic Labeling : Use deuterated reagents to track hydrogen transfer in coupling reactions .
  • Kinetic Studies : Measure rate constants under varying temperatures and catalyst loads to infer mechanistic pathways .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian) to simulate transition states and identify rate-limiting steps .

Q. What experimental designs are recommended to assess off-target effects in biological assays?

Methodological Answer:

  • Selectivity Screening : Use kinase/GPCR panels (e.g., Eurofins Cerep) to evaluate cross-reactivity .
  • CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., pyrrolidine-binding receptors) to confirm on-target activity .
  • Toxicogenomics : Perform high-content imaging (e.g., Cell Painting) to detect morphological changes indicative of off-target toxicity .

Q. Data Contradiction Analysis Example :

StudyReported ActivityProposed Resolution
A (2021)Anti-cancer (IC₅₀ = 10 µM)Validate using apoptosis markers (e.g., caspase-3 activation)
B (2023)Anti-inflammatory (IC₅₀ = 1 µM)Test in LPS-induced cytokine release models

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